4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)-
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Overview
Description
4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- is a heterocyclic compound that contains both thiazolidinone and thiazole rings. Compounds with these structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- typically involves the reaction of a thiazolidinone derivative with a thiazole derivative under specific conditions. Common reagents used in the synthesis may include:
- Thiazolidinone derivatives
- Thiazole derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
- Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Reduction : Reduction of functional groups using reducing agents like sodium borohydride.
- Substitution : Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Solvents : Ethanol, methanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- involves interactions with specific molecular targets and pathways. These may include:
- Enzyme inhibition : Inhibiting key enzymes involved in disease processes.
- Receptor binding : Binding to specific receptors to modulate biological responses.
- Pathway modulation : Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds:
- 4-Thiazolidinone derivatives : Known for their diverse biological activities.
- Thiazole derivatives : Studied for their potential therapeutic applications.
Uniqueness: 4-Thiazolidinone, 2-(2-chloro-6-fluorophenyl)-3-(2-thiazolyl)- is unique due to its specific combination of thiazolidinone and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
91259-95-9 |
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Molecular Formula |
C12H8ClFN2OS2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8ClFN2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2 |
InChI Key |
RROJLAIBXSMPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC=CS3 |
Origin of Product |
United States |
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